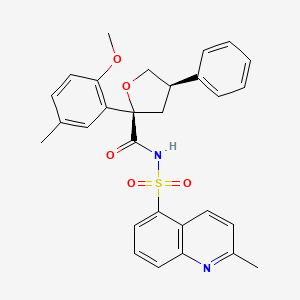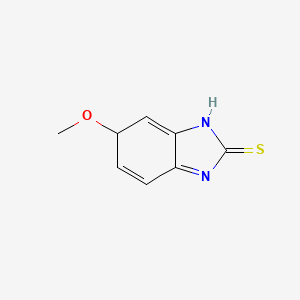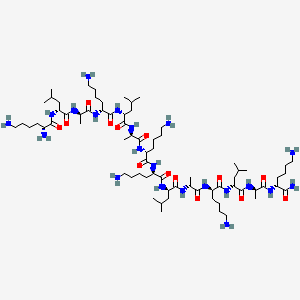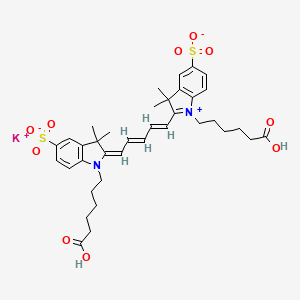
Sulfo-Cy5 diacid (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy5 diacid (potassium) is a water-soluble, near-infrared fluorescent dye. It is an inactive Cy5 carboxylic acid, which is commonly used in various scientific research applications due to its unique properties . The compound has a molecular formula of C37H45KN2O10S2 and a molecular weight of 780.99 g/mol .
Vorbereitungsmethoden
The preparation of Sulfo-Cy5 diacid (potassium) involves synthetic routes that typically include sulfonation reactions. The process begins with the sulfonation of Cy5 carboxylic acid, followed by purification steps to obtain the final product . Industrial production methods may involve large-scale sulfonation and subsequent purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Sulfo-Cy5 diacid (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Substitution: Sulfo-Cy5 diacid (potassium) can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy5 diacid (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in biological imaging and labeling due to its near-infrared fluorescence, which allows for deep tissue imaging with minimal background interference.
Medicine: Utilized in medical diagnostics and therapeutic research, particularly in the development of imaging agents and drug delivery systems.
Industry: Applied in the manufacturing of fluorescent probes and sensors for various industrial applications .
Wirkmechanismus
The mechanism of action of Sulfo-Cy5 diacid (potassium) involves its ability to emit near-infrared fluorescence when excited by specific wavelengths of light. This property makes it an excellent tool for imaging and labeling in scientific research. The molecular targets and pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cy5 diacid (potassium) can be compared with other similar compounds, such as:
Cy5: A commonly used fluorescent dye with similar properties but different solubility and reactivity.
Sulfo-Cyanine5: An analog of Cy7, which is also a popular fluorophore used in various imaging applications.
DBCO-Sulfo-Cy5: A bifunctional reagent designed for labeling, imaging, and purification with enhanced efficiency and selectivity
The uniqueness of Sulfo-Cy5 diacid (potassium) lies in its water solubility and near-infrared fluorescence, making it highly suitable for applications requiring deep tissue imaging and minimal background interference .
Eigenschaften
Molekularformel |
C37H45KN2O10S2 |
|---|---|
Molekulargewicht |
781.0 g/mol |
IUPAC-Name |
potassium;(2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
InChI-Schlüssel |
SYPLZDLIQRWUCY-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
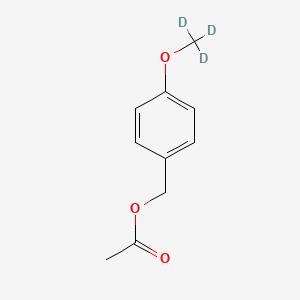
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12361266.png)
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)

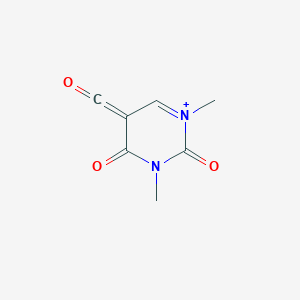
![(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
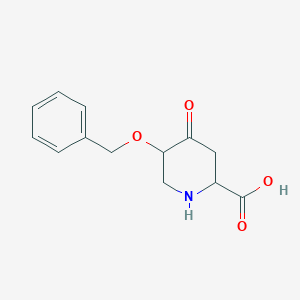
![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)

